2-(2,5-Dimethoxyphenyl)azepane: A Technical Guide to the Seven-Membered Rigidified Phenethylamine
2-(2,5-Dimethoxyphenyl)azepane: A Technical Guide to the Seven-Membered Rigidified Phenethylamine
The following technical guide details the properties, synthesis, and pharmacological profile of 2-(2,5-Dimethoxyphenyl)azepane , a conformationally restricted analogue of the phenethylamine class of 5-HT2A receptor agonists.
Executive Summary
2-(2,5-Dimethoxyphenyl)azepane is a heterocyclic chemical entity belonging to the class of conformationally restricted phenethylamines . Structurally, it represents a rigidified analogue of 2,5-dimethoxyphenethylamine (2C-H), where the ethylamine side chain is incorporated into a seven-membered azepane ring.
In the context of Structure-Activity Relationship (SAR) studies, this molecule serves as a critical probe for mapping the steric and conformational tolerance of the serotonin 5-HT2A receptor binding pocket. Unlike its six-membered homolog (the piperidine analogue) which often retains high potency, the azepane ring introduces specific entropic and steric factors that elucidate the upper limits of receptor-ligand fit.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Nomenclature
-
IUPAC Name: 2-(2,5-Dimethoxyphenyl)azepane
-
Common Descriptors: Rigidified 2C-H, Azepane-2C-H.
-
Chemical Formula:
-
Molecular Weight: 235.33 g/mol
Physicochemical Profile
The incorporation of the azepane ring significantly alters the lipophilicity and basicity compared to the open-chain parent compound.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.8 – 3.1 | Higher lipophilicity than open-chain 2C-H (LogP ~1.6), facilitating Blood-Brain Barrier (BBB) penetration. |
| pKa (Conj. Acid) | ~10.2 | Typical for secondary cyclic amines; ensures protonation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for ionic interaction with Asp3.32 (Asp155) in the 5-HT2A receptor. |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | Methoxy groups participate in serine/threonine hydrogen bonding within the receptor pocket. |
| Topological PSA | ~29 Ų | Favorable for CNS permeability. |
Synthetic Methodology
The synthesis of 2-(2,5-Dimethoxyphenyl)azepane requires the construction of a C-C bond between the electron-rich aromatic ring and the alpha-carbon of the nitrogen heterocycle.
Primary Route: The Iminium/Grignard Approach
This protocol is favored for its modularity, allowing the coupling of the specific aryl pharmacophore to a pre-formed 7-membered ring precursor.
Reagents & Precursors
-
Aryl Halide: 1-Bromo-2,5-dimethoxybenzene.
-
Cyclic Precursor:
-Caprolactam (converted to O-methyl caprolactim). -
Reducing Agent: Sodium Borohydride (
) or Sodium Cyanoborohydride ( ).
Step-by-Step Protocol
Step A: Formation of O-Methyl Caprolactim
-
Dissolve
-caprolactam (11.3 g, 100 mmol) in anhydrous benzene or toluene. -
Add dimethyl sulfate (12.6 g, 100 mmol) and reflux for 4–6 hours.
-
Neutralize with cold NaOH solution to liberate the free imino ether.
-
Distill to obtain 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl caprolactim).
Step B: Grignard Formation
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine.
-
Add 1-Bromo-2,5-dimethoxybenzene (1.0 eq) in dry THF dropwise.
-
Reflux for 1 hour until the magnesium is consumed, forming 2,5-dimethoxyphenylmagnesium bromide .
Step C: Nucleophilic Addition
-
Cool the Grignard solution to 0°C.
-
Add the O-methyl caprolactim (from Step A) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The Grignard reagent attacks the imino ether carbon, displacing the methoxy group (or forming an intermediate adduct).
-
Mechanistic Note: This step typically yields the cyclic imine intermediate (2-(2,5-dimethoxyphenyl)-1-azacyclohept-1-ene).
Step D: Reduction to Azepane
-
Without extensive purification, dissolve the crude imine in methanol.
-
Add
(2.0 eq) in small portions at 0°C. -
Stir for 2 hours. The imine is reduced to the secondary amine.
-
Workup: Quench with dilute HCl, basify with NaOH to pH >12, and extract with dichloromethane (DCM).
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM/NH4OH gradient).
Synthesis Workflow Diagram
Caption: Convergent synthesis of 2-(2,5-dimethoxyphenyl)azepane via Grignard addition to O-methyl caprolactim.
Pharmacology & SAR Analysis[4][5][6][7][8][9]
Mechanism of Action
2-(2,5-Dimethoxyphenyl)azepane acts primarily as a ligand for the 5-HT2A receptor . The mechanism involves the stabilization of the receptor's active conformation, leading to the activation of the Gq/11 protein signaling cascade.
The "Ring Size" Effect (SAR)
In the study of rigidified phenethylamines, the size of the nitrogen-containing ring is a determinant of potency.
-
5-Membered (Pyrrolidine): Often high potency; mimics a specific rotamer of the ethylamine chain.
-
6-Membered (Piperidine): The "Sweet Spot." Compounds like 2-(2,5-dimethoxyphenyl)piperidine often show nanomolar affinity (
< 10 nM) because the ring creates a chair conformation that perfectly positions the nitrogen for interaction with Asp3.32 while the phenyl ring engages Phe6.52 . -
7-Membered (Azepane): Reduced Potency. The azepane ring is conformationally mobile ("floppy"), capable of adopting twist-chair and twist-boat conformations. This entropic freedom imposes a penalty upon binding. Furthermore, the increased steric bulk of the 7-membered ring can clash with the residues lining the orthosteric binding pocket (specifically the regions near Transmembrane Helix 7).
Comparative Potency Projection:
Signaling Pathway Diagram
Caption: Gq-mediated signaling cascade activated by 5-HT2A agonists.
Experimental Protocols
In Vitro Binding Assay (Radioligand Displacement)
To determine the affinity (
-
Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes by centrifugation (20,000 x g).
-
Radioligand: Use
-Ketanserin (antagonist mode) or -DOI (agonist mode). -
Incubation:
-
Mix membrane preparation (50 µg protein) with radioligand (0.5 nM).
-
Add increasing concentrations of 2-(2,5-dimethoxyphenyl)azepane (
M to M). -
Incubate at 37°C for 60 minutes in Tris-HCl buffer (pH 7.4).
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Safety & Handling
-
Hazards: As a potent serotonergic ligand, this compound should be treated as a potential hallucinogen/psychedelic.[2]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Link
-
Juncosa, J. I., et al. (2013).[3] Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[3] ACS Chemical Neuroscience, 4(1), 96–109.[3] Link
-
Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[4][3] Journal of Medicinal Chemistry, 57(24), 10544–10556. Link
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines and amphetamines. Drug Testing and Analysis, 4(7-8), 577-590. Link
-
BenchChem Protocols. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ecscholar.eckerd.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
